molecular formula C11H7BrN4 B6260099 2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine CAS No. 537029-58-6

2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine

Cat. No. B6260099
CAS RN: 537029-58-6
M. Wt: 275.1
InChI Key:
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Description

Imidazopyridine is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The compound “2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine” is a derivative of imidazopyridine .


Synthesis Analysis

The synthesis of this compound involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo [4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .


Molecular Structure Analysis

The molecular structure of this compound was elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method . The crystal structure is stabilized by π-π interactions and intermolecular C–H⋯N and C–H⋯O interactions .


Chemical Reactions Analysis

The alkylation reaction of the compound gives, each time, two regioisomers, N3 and N4; in the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3 and N4 regioisomers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 340°C . The 1H NMR and 13C NMR spectral data, along with the molecular weight, were used to confirm the structure .

Mechanism of Action

While the specific mechanism of action for “2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine” is not explicitly mentioned in the sources, it’s worth noting that imidazo[4,5-b]pyridine derivatives have been studied for their antimicrobial features .

Safety and Hazards

The compound has been classified with hazard statements H302-H315-H319-H335, indicating potential hazards if ingested, in contact with skin, or if it comes in contact with the eyes .

Future Directions

Imidazo[4,5-b]pyridine derivatives, including “2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine”, have potential for further exploration in medicinal chemistry due to their wide range of applications . Future research could focus on exploring their potential uses in drug development and other applications in material science .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine' involves the synthesis of the imidazo[4,5-b]pyridine ring system followed by the introduction of the pyridine ring at the 2-position of the imidazo[4,5-b]pyridine ring system.", "Starting Materials": [ "2-bromo-6-chloropyridine", "2-cyanopyridine", "2-amino-5-bromo-3H-imidazo[4,5-b]pyridine", "potassium carbonate", "copper(I) iodide", "N,N-dimethylformamide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-amino-5-bromo-3H-imidazo[4,5-b]pyridine by reacting 2-bromo-6-chloropyridine with 2-cyanopyridine in the presence of potassium carbonate and copper(I) iodide in N,N-dimethylformamide.", "Step 2: Synthesis of 2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine by reacting 2-amino-5-bromo-3H-imidazo[4,5-b]pyridine with 2-cyanopyridine in the presence of acetic acid and ethanol." ] }

CAS RN

537029-58-6

Product Name

2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine

Molecular Formula

C11H7BrN4

Molecular Weight

275.1

Purity

95

Origin of Product

United States

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